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Cyclohexanecarboxamide, N-(4-

methoxy-1-naphthyl)-

CAS No.: 101564-22-1

Cat. No.: B3045030

Get Quote

Executive Summary
N-(4-methoxy-1-naphthyl)cyclohexanecarboxamide (Formula: C₁₈H₂₁NO₂; MW: 283.37 g/mol )

is a lipophilic, neutral amide characterized by a rigid naphthyl core and a hydrophobic

cyclohexyl moiety.[1][2][3][4]

From a biopharmaceutical perspective, this compound presents a classic BCS Class II (Low

Solubility, High Permeability) profile.[1][2][3][4] Its lack of ionizable groups within the

physiological pH range (1.0–8.[1][2][3][4]0) indicates that its solubility and lipophilicity are pH-

independent.[1][2][3][4] This guide details the theoretical basis for its behavior and provides

validated protocols for its experimental characterization, critical for researchers optimizing its

formulation for biological assays.[1][2][3][4]

Chemical Identity & Structural Analysis[1][2][3][4][5]
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Understanding the structural components is the first step in predicting solubility behavior.[1][2]

[3][4]

Feature Component Physicochemical Impact

Core Scaffold 1,4-Substituted Naphthalene

High aromaticity and planarity

increase crystal lattice energy

(melting point), reducing

thermodynamic solubility.[1][2]

[3][4]

Hydrophobe Cyclohexyl Group

Significantly increases

lipophilicity (+LogP ~2.[1][2][3]

[4]5) without adding polarity.

Linker Carboxamide (-CONH-)

The sole hydrogen bond donor

(NH) and acceptor (C=O).[1][2]

[3][4] Provides a "polar handle"

but is insufficient to offset the

lipophilic bulk.[1][2][3][4]

Substituent 4-Methoxy Group (-OCH₃)

Weak H-bond acceptor.[1][2][3]

[4] Adds slight polarity but

primarily contributes to

electron density on the

naphthyl ring.[1][2][3][4]

Predicted Physicochemical Parameters:

Molecular Weight: 283.37 Da[1][2][3][4]

Calculated LogP (cLogP): 4.2 ± 0.4 (High Lipophilicity)[1][2][3][4]

Topological Polar Surface Area (TPSA): ~38 Å² (Well below the 140 Å² limit for cell

permeability)[1][2][3][4]

pKa: Neutral.[1][2][3][4] The amide nitrogen is non-basic; the methoxy group is non-ionizable.

[1][2][3][4]
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Lipophilicity Profile (LogP/LogD)[1][2][3][4]
Theoretical Assessment
Lipophilicity is the dominant factor driving this compound's behavior.[1][2][3][4] With a predicted

cLogP > 4.0, the molecule partitions heavily into lipid bilayers.[1][2][3][4]

Mechanism: The cyclohexyl and naphthyl rings form a large hydrophobic surface area that is

energetically unfavorable in water (hydrophobic effect).[1][2][3][4]

pH Independence: Unlike basic amines or acidic carboxylates, this neutral amide does not

ionize.[1][2][3][4] Therefore, LogD₇.₄ ≈ LogP.

Experimental Protocol: Shake-Flask Method (Standard)
For compounds with LogP > 3, the Shake-Flask method is the gold standard for accuracy,

superior to potentiometric methods.[1][2][3][4]

Step-by-Step Methodology:

Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4)

and vice-versa for 24 hours.

Stock Solution: Dissolve 1 mg of compound in 1 mL of pre-saturated 1-Octanol.

Equilibration:

Add 1 mL of Stock (Octanol phase) to 1 mL of pre-saturated PBS (Aqueous phase) in a

glass vial.

Critical Step: Vortex vigorously for 3 minutes, then shake at 25°C for 4 hours.

Separation: Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

Quantification:

Remove aliquots from both phases.[1][2][3][4]

Analyze via HPLC-UV (254 nm) or LC-MS.[1][2][3][4]
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Calculate Partition Coefficient:

[1][2][3][4]

Solubility Profile
Aqueous Solubility
The compound is expected to have poor aqueous solubility (likely < 10 µM or < 3 µg/mL).[1][2]

[3][4]

Thermodynamic Constraint: The high lattice energy (driven by

-

stacking of naphthyl rings) requires significant energy to break, which water hydration cannot
compensate for.[1][2][3][4]

Kinetic Constraint: Upon dilution from DMSO stocks into aqueous media, the compound is

prone to rapid precipitation (crashing out).[1][2][3][4]

Organic Solvent Solubility (For Stock Solutions)
To ensure accurate biological testing, proper stock solvent selection is critical.[1][2][3][4]

Solvent Predicted Solubility Suitability

DMSO High (> 50 mM)
Recommended. Excellent for

stock solutions.[1][2][3][4]

Ethanol Moderate-High
Suitable, but evaporation can

alter concentration.[1][2][3][4]

Water/PBS Negligible
Do NOT use for stock

preparation.[1][2][3][4]

Experimental Protocol: Kinetic Solubility Assay
This protocol determines the maximum concentration amenable to biological assays before

precipitation occurs.[1][2][3][4]
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Step-by-Step Methodology:

Preparation: Prepare a 10 mM stock solution in 100% DMSO.

Dosing: Spike 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc:

100 µM, 1% DMSO).

Incubation: Shake at 500 rpm for 2 hours at room temperature.

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

Analysis:

Analyze filtrate via HPLC-UV.[1][2][3][4]

Compare peak area to a standard (100 µM in 50:50 ACN:Water).

Calculation: Solubility = (Area_filtrate / Area_standard) × 100 µM.[1][2][3][4]

Visualization of Physicochemical Workflow
The following diagram illustrates the decision matrix for characterizing this specific molecule,

emphasizing the distinction between thermodynamic and kinetic pathways.
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Compound Sample
N-(4-methoxy-1-naphthyl)cyclohexanecarboxamide

Structural Analysis
(Neutral, Lipophilic)

Lipophilicity (LogP) Solubility

Shake-Flask Method
(Octanol/Water)

Kinetic Solubility
(DMSO -> PBS Spike)

For Bioassays

Thermodynamic Solubility
(Solid -> PBS, 24h)

For Formulation

Expected LogP > 4.0
(High Membrane Permeability)

Expected Solubility < 10 µM
(Precipitation Risk)

Click to download full resolution via product page

Figure 1: Decision matrix for physicochemical characterization, highlighting the dual pathways

for solubility assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxy-1-naphthyl)cyclohexanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3045030/docs#technical-deep-dive-
physicochemical-profiling-of-n-4-methoxy-1-naphthyl-cyclohexanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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